Home > Products > Screening Compounds P13763 > Butyl-delta(9)-tetrahydrocannabinol
Butyl-delta(9)-tetrahydrocannabinol - 60008-00-6

Butyl-delta(9)-tetrahydrocannabinol

Catalog Number: EVT-1566694
CAS Number: 60008-00-6
Molecular Formula: C20H28O2
Molecular Weight: 300.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Delta-9 tetrahydrocannabutol is one of the 150 phytocannabinoids in cannabis and hemp plants . It is found in these plants, but only in small concentrations . THCb is closely related to Delta 9-THC as it is a homolog. This means that it has a similar molecular structure and behavior to that of Delta 9-THC .


Molecular Structure Analysis

Delta 9-THCb is structurally related to Delta 9-THC. Like Delta 9-THC, it also has an alkyl side chain. But whereas Delta 9-THC has five carbons on this side chain, Delta 9-THCb has only four carbons on its alkyl side chain .

Butyl-delta(8)-tetrahydrocannabinol

Compound Description: Butyl-delta(8)-tetrahydrocannabinol is a structural isomer of Butyl-delta(9)-tetrahydrocannabinol. It is synthesized from the same precursors, 5-butyl-1,3-dihydroxybenzene and (1S)-cis-verbenol. [] Research indicates that its metabolism in mice closely resembles that of Butyl-delta(9)-tetrahydrocannabinol, primarily involving hydroxylations at the 2', 3', 8, and 11 positions and subsequent oxidation of the 11-hydroxy metabolites to carboxylic acids. []

Relevance: This compound is a positional isomer of Butyl-delta(9)-tetrahydrocannabinol, differing only in the position of the double bond within the cyclohexene ring. Both are n-butyl homologues of the respective delta-8-THC and delta-9-THC found naturally in cannabis. []

Delta(9)-tetrahydrocannabinol (Δ9-THC)

Compound Description: Delta(9)-tetrahydrocannabinol (Δ9-THC) is the primary psychoactive compound found in cannabis. [] It exhibits various pharmacological effects, including euphoria, relaxation, and altered sensory perception. [] Research suggests that Delta(9)-tetrahydrocannabinol (Δ9-THC) potency has significantly increased in modern cannabis compared to varieties available in the past. []

9-Nor-9-oxohexahydrocannabinol

Compound Description: 9-Nor-9-oxohexahydrocannabinol serves as a crucial synthetic precursor for several 9-substituted delta(8)-tetrahydrocannabinol (Δ8-THC) analogs. [] Researchers utilize this compound to introduce various substituents at the C-9 position, aiming to investigate the structure-activity relationships of these analogs and identify compounds with enhanced pharmacological properties. []

Relevance: This compound acts as a vital starting material in synthesizing Butyl-delta(9)-tetrahydrocannabinol analogs. Specifically, reacting 9-Nor-9-oxohexahydrocannabinol with n-butyllithium followed by dehydration leads to the formation of the butyl (2c) derivative of Δ8-THC. [] This highlights its direct application in creating structurally similar compounds to Butyl-delta(9)-tetrahydrocannabinol, demonstrating its significance in understanding the structure-activity relationships within this class of cannabinoids.

9-Nor-9-formyl-delta(8)-tetrahydrocannabinol Acetate

Compound Description: This compound is another crucial intermediate in synthesizing specific 9-substituted Δ8-THC analogs. [] By reacting it with ethyl and methyl Grignard reagents, researchers can introduce hydroxyethyl (2g) and hydroxymethyl (2h) substituents at the C-9 position, respectively. [] This allows for investigating the impact of different substituents on the pharmacological activity of Δ8-THC analogs, furthering the understanding of structure-activity relationships.

Relevance: While not directly involved in synthesizing Butyl-delta(9)-tetrahydrocannabinol, 9-Nor-9-formyl-delta(8)-tetrahydrocannabinol Acetate contributes to creating a library of 9-substituted Δ8-THC analogs, similar to Butyl-delta(9)-tetrahydrocannabinol. [] By modifying the substituent at the C-9 position, researchers can assess the effects of different groups on biological activity, providing valuable insights into the structure-activity relationships of Butyl-delta(9)-tetrahydrocannabinol and related cannabinoids.

Overview

Butyl-delta(9)-tetrahydrocannabinol is a synthetic derivative of delta(9)-tetrahydrocannabinol, the primary psychoactive component found in cannabis. This compound is notable for its potential therapeutic applications and is classified within the broader category of cannabinoids. It is synthesized to explore its pharmacological effects, particularly in relation to its binding affinity to cannabinoid receptors.

Source and Classification

Butyl-delta(9)-tetrahydrocannabinol is derived from delta(9)-tetrahydrocannabinol, which is primarily sourced from the Cannabis sativa plant. The classification of this compound falls under synthetic cannabinoids, which are designed to mimic the effects of naturally occurring cannabinoids while potentially offering enhanced stability and potency.

Synthesis Analysis

Methods and Technical Details

The synthesis of butyl-delta(9)-tetrahydrocannabinol typically involves several key steps:

  1. Condensation Reaction: The primary method involves the condensation of olivetol with a suitable terpene, such as p-mentha-2-en-1,8-diol, in the presence of an acid catalyst. This reaction results in the formation of delta(9)-tetrahydrocannabinol as an intermediate product.
  2. Sulfonylation: Following the formation of delta(9)-tetrahydrocannabinol, a sulfonylation reaction is performed using an aryl sulfonyl halide. This step stabilizes the intermediate and prevents isomerization to delta(8)-tetrahydrocannabinol, a less stable form .
  3. Purification: The resulting product undergoes purification through techniques such as reverse-phase chromatography to isolate butyl-delta(9)-tetrahydrocannabinol from other by-products and isomers.
Chemical Reactions Analysis

Reactions and Technical Details

Butyl-delta(9)-tetrahydrocannabinol can participate in various chemical reactions typical for cannabinoids:

  1. Hydrogenation: Under specific conditions, this compound can undergo hydrogenation to yield saturated derivatives.
  2. Degradation: Exposure to heat or light may lead to degradation products, including various isomers or oxidation products.
  3. Reactions with Other Reagents: The compound can react with different electrophiles or nucleophiles depending on the functional groups present, allowing for further derivatization .
Mechanism of Action

Process and Data

The mechanism of action for butyl-delta(9)-tetrahydrocannabinol primarily involves its interaction with cannabinoid receptors in the human body:

  1. Binding Affinity: Butyl-delta(9)-tetrahydrocannabinol binds to CB1 and CB2 receptors, mimicking the effects of natural cannabinoids.
  2. Signal Transduction: Upon binding, it activates intracellular signaling pathways that modulate neurotransmitter release, influencing pain perception, mood regulation, and other physiological responses.

Research indicates that synthetic cannabinoids like butyl-delta(9)-tetrahydrocannabinol may exhibit higher potency or altered efficacy compared to their natural counterparts .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically presented as a colorless oil.
  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane.
  • Boiling Point: Estimated boiling point around 200 °C under reduced pressure.
  • Melting Point: Not well-defined due to its oily nature.
Applications

Scientific Uses

Butyl-delta(9)-tetrahydrocannabinol has several potential applications in scientific research:

  1. Pharmacological Studies: Its effects on cannabinoid receptors make it a candidate for studying pain relief mechanisms and other therapeutic applications.
  2. Analytical Chemistry: As a reference standard in analytical methods for detecting cannabinoids in biological samples.
  3. Synthetic Chemistry Research: It serves as a model compound for developing new synthetic pathways for cannabinoid derivatives.
Chemical Characterization of Butyl-delta(9)-Tetrahydrocannabinol

Structural Differentiation from Natural delta-9-THC and Other Homologues

Butyl-delta(9)-tetrahydrocannabinol (commonly abbreviated as THCB or Δ9-THCB) represents a structural homologue of the classic delta-9-tetrahydrocannabinol (Δ9-THC), distinguished primarily by its butyl side chain instead of the pentyl group found in Δ9-THC. This molecular modification occurs at the C3 position of the resorcinyl ring, where a four-carbon alkyl chain replaces the five-carbon chain characteristic of Δ9-THC [4] [9]. The general molecular formula for THCB is C₂₀H₂₈O₂, corresponding to a molecular weight of 300.44 g/mol, which is 28 atomic mass units lighter than Δ9-THC (C₂₁H₃₀O₂, 314.47 g/mol) due to the missing methylene group [1] [4].

The pharmacological significance of this alteration is profound. Receptor binding studies demonstrate that THCB exhibits a higher binding affinity for human CB1 receptors (Ki = 15 nM) compared to Δ9-THC (Ki = 40 nM), while its affinity for CB2 receptors remains moderate (Ki = 51 nM) [4]. This contrasts with homologues featuring longer side chains: Tetrahydrocannabiphorol (THCP), possessing a seven-carbon alkyl chain, shows a 33-fold increase in CB1 affinity over Δ9-THC (Ki = 1.2 nM) [3]. Conversely, the propyl analogue (THCV) displays reduced CB1 affinity and often functions as a partial agonist or antagonist [3] [9]. These observations confirm that side chain length critically modulates receptor engagement, with optimal CB1 binding occurring at five to eight carbons [2] [3].

Molecular dynamics simulations of cannabinoid receptor complexes reveal that THCB's shorter chain induces distinct spatiotemporal interaction patterns within the orthosteric binding pocket of CB1. The reduced hydrophobic bulk decreases van der Waals contacts with residues in the hydrophobic subpocket (particularly Phe200, Trp356, and Leu359), potentially explaining its intermediate potency between Δ9-THC and more potent analogues like THCP [2]. This structural differentiation places THCB within a continuum of alkyl phytocannabinoids—defined by their aliphatic polyketide-derived side chains—where minor carbon variations significantly alter bioactivity [9].

Table 1: Comparative Binding Affinities of Selected THC Homologues at Human Cannabinoid Receptors

CannabinoidSide Chain LengthCB1 Ki (nM)CB2 Ki (nM)Relative CB1 Affinity
Δ9-THCB (THCB)Butyl (C4)15 ± 251 ± 8~2.7x Δ9-THC
Δ9-THCPentyl (C5)40 ± 536 ± 41x (Reference)
Δ9-THCVPropyl (C3)75.462.8~0.5x Δ9-THC
Δ9-THCPHeptyl (C7)1.2 ± 0.23.7 ± 0.8~33x Δ9-THC

Data compiled from [3] [4] [7]

Isomeric Variants and Stereochemical Considerations

THCB exhibits complex isomerism encompassing double bond position, stereogenic centers, and ring structure variants. Like classical THC, the most significant isomers involve the position of the endocyclic double bond: Δ⁸-THCB features a double bond between C8-C9, while Δ⁹-THCB (the focus compound) has it between C9-C10 [4] [9]. This positional isomerism markedly influences molecular stability. Δ⁹-THCB undergoes gradual isomerization to Δ⁸-THCB under acidic conditions or prolonged storage, a process accelerated by heat or light exposure. The Δ⁸ isomer typically displays enhanced thermodynamic stability but slightly reduced receptor affinity [4]. The synthetic Δ⁸-THCB analog, known as JWH-130, serves as a reference compound for this isomer class [4].

Stereochemically, THCB inherits the chiral complexity of terpenophenolic cannabinoids. The molecule contains two stereogenic centers at C6a and C10a, theoretically generating four stereoisomers: (6aR,10aR), (6aR,10aS), (6aS,10aR), and (6aS,10aS) [4] [9]. Naturally occurring THCB almost exclusively adopts the (6aR,10aR) configuration—identical to that of Δ9-THC—as confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) studies [4]. This stereochemistry governs its three-dimensional folding and precise interaction with the CB1 binding pocket. Computational models reveal that the (6aR,10aR) enantiomer optimally positions the phenolic hydroxyl for hydrogen bonding with Lys192 and the alkyl side chain for hydrophobic contacts, whereas enantiomeric reversal disrupts these interactions [2].

Synthetic routes to THCB present substantial stereochemical challenges. Acid-catalyzed cyclization of cannabidibutol (CBDB), the open-chain precursor, often yields mixtures of Δ⁸ and Δ⁹ isomers alongside varying proportions of enantiomeric pairs unless chiral catalysts or resolved precursors are employed [4] [5]. Advanced purification techniques like chiral supercritical fluid chromatography are required to isolate the pharmacologically relevant (6aR,10aR)-Δ⁹-THCB enantiomer in high optical purity [4] [10]. Additionally, incomplete cyclization risks contaminating products with ring-opened analogs or partially cyclized intermediates that lack cannabinoid receptor activity [5].

Table 2: Key Isomeric and Stereochemical Forms of THCB

Isomer/StereoisomerKey CharacteristicsPharmacological Relevance
(6aR,10aR)-Δ⁹-THCBNaturally occurring configuration; optimal CB1 binding geometryHigh-affinity CB1/CB2 agonist [4]
(6aS,10aS)-Δ⁹-THCBSynthetic enantiomer; mirror-image configurationGreatly reduced receptor affinity [9]
(6aR,10aR)-Δ⁸-THCBPositional isomer (JWH-130); more thermodynamically stableModerate CB1 affinity; reduced efficacy [4]
Partially cyclized CBDBRing-opened precursor; may contaminate synthetic productsNegligible cannabinoid receptor activity [5] [10]

Physicochemical Properties: Solubility, Stability, and Lipophilicity

The physicochemical profile of THCB governs its analytical detectability, extraction efficiency, and metabolic handling. As a highly lipophilic molecule, THCB exhibits extremely low water solubility (<0.1 mg/L) but readily dissolves in organic solvents including ethanol, methanol, chloroform, hexane, and acetonitrile [4] [5]. Its calculated partition coefficient (LogP) of approximately 7.0 exceeds that of Δ9-THC (LogP ~6.3), reflecting the enhanced hydrophobicity conferred by the shortened alkyl chain relative to the molecular volume [10]. This elevated lipophilicity suggests greater membrane permeability and potential for bioaccumulation in adipose tissues compared to pentyl cannabinoids [4].

THCB displays moderate thermal stability but is susceptible to several degradation pathways. In solution, the compound undergoes pH-dependent decomposition: under acidic conditions (pH <4), isomerization to Δ⁸-THCB predominates, while alkaline conditions (pH >8) facilitate oxidative ring cleavage and phenolic oxidation [4] [9]. Solid-state degradation is primarily photochemically driven; exposure to UV light induces radical-mediated oxidation at the allylic C10 position, yielding cannabinoid quinones and hydroxylated byproducts analogous to those formed from Δ9-THC [4] [9]. Stabilization requires protection from light (e.g., amber glass storage), inert atmospheres (argon or nitrogen), and antioxidant additives like BHT [5].

The decarboxylation kinetics of its precursor acid, THCB-CA (tetrahydrocannabutolic acid), differ from those of THCA. THCB-CA decarboxylates at slightly lower temperatures (105-110°C) compared to THCA (110-115°C) due to reduced steric hindrance around the carboxylic group [6]. However, incomplete decarboxylation (typically 67-80% efficiency in standard protocols) complicates quantitative analysis [6]. Gas chromatography-based methods face particular challenges: high injector temperatures promote THCB degradation and cyclization of cannabidibutol (CBDB) to Δ⁹-THCB and Δ⁸-THCB, potentially overestimating content if separation conditions are suboptimal [6] [10].

Table 3: Key Physicochemical Properties of Δ9-THCB

PropertyCharacteristicsAnalytical Implications
SolubilityWater: <0.1 mg/L; Ethanol: >100 mg/mL; DMSO: >50 mg/mL; n-Hexane: >50 mg/mLExtraction requires non-polar solvents; reversed-phase LC optimal for analysis [5]
Lipophilicity (LogP)Estimated ~7.0 (experimental data pending)Higher than Δ9-THC; suggests greater tissue accumulation [10]
Thermal StabilityDecarboxylation temp (THCB-CA): 105-110°C; Decomposition >200°CGC analysis requires careful injector temp control to avoid degradation [6]
PhotostabilityUV-sensitive; forms quinones under light exposureRequires amber glass/opaque containers; nitrogen atmosphere recommended [9]
Acid-Base StabilityAcidic pH: isomerizes to Δ⁸-THCB; Alkaline pH: oxidative decompositionNeutral pH buffers essential for liquid formulations [4] [9]

Properties

CAS Number

60008-00-6

Product Name

Butyl-delta(9)-tetrahydrocannabinol

IUPAC Name

(6aR,10aR)-3-butyl-6,6,9-trimethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

InChI

InChI=1S/C20H28O2/c1-5-6-7-14-11-17(21)19-15-10-13(2)8-9-16(15)20(3,4)22-18(19)12-14/h10-12,15-16,21H,5-9H2,1-4H3/t15-,16-/m1/s1

InChI Key

QHCQSGYWGBDSIY-HZPDHXFCSA-N

SMILES

CCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O

Synonyms

utyl-delta(9)-tetrahydrocannabinol
butyl-delta(9)-THC

Canonical SMILES

CCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O

Isomeric SMILES

CCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.